Methyl 6-butoxynicotinate
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Overview
Description
Methyl 6-butoxynicotinate: is an organic compound belonging to the class of nicotinates, which are esters of nicotinic acid. This compound is characterized by the presence of a butoxy group attached to the sixth position of the nicotinate ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-butoxynicotinate typically involves the esterification of 6-butoxynicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
6-Butoxynicotinic acid+MethanolH2SO4Methyl 6-butoxynicotinate+Water
The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-butoxynicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: 6-Butoxynicotinic acid.
Reduction: 6-Butoxynicotinyl alcohol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-butoxynicotinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 6-butoxynicotinate exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating biochemical pathways. The butoxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Methyl 6-butoxynicotinate can be compared with other nicotinates such as:
Methyl nicotinate: Lacks the butoxy group, making it less lipophilic.
Ethyl nicotinate: Similar ester but with an ethyl group instead of a butoxy group.
Methyl 6-methoxynicotinate: Contains a methoxy group instead of a butoxy group, affecting its reactivity and solubility.
Biological Activity
Methyl 6-butoxynicotinate is a chemical compound that has garnered interest in various biological applications due to its pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C₉H₁₁N₁O₂
- Molecular Weight : 167.19 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 230 °C
- Melting Point : 35-37 °C
This compound is structurally related to methyl nicotinate and shares similar mechanisms of action. It primarily acts as a peripheral vasodilator , enhancing local blood flow through the following processes:
- Vasodilation : Upon topical application, it induces vasodilation of peripheral blood capillaries, particularly in the dermal layers, leading to increased blood flow and localized erythema .
- Prostaglandin Release : The vasodilatory effect is believed to be mediated by the release of prostaglandins, specifically prostaglandin D2, which acts locally due to its short half-life .
- Skin Penetration : The butoxy group enhances lipophilicity, facilitating skin penetration and absorption. Studies have shown that approximately 80-90% of the compound can penetrate the skin effectively in vitro .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its biological activity:
- Absorption : Rapid absorption occurs after topical administration, with significant penetration through the stratum corneum.
- Metabolism : The compound undergoes hydrolysis to yield nicotinic acid and butanol, primarily mediated by nonspecific esterases present in the skin .
- Elimination : Following administration, about 15% of the dose may be recovered in urine within 108 hours, indicating a relatively slow elimination process .
Biological Activity and Applications
This compound has been studied for various biological activities:
- Anti-inflammatory Effects : Its vasodilatory properties may contribute to anti-inflammatory effects in localized treatments.
- Pain Relief : Due to enhanced blood flow, it may assist in pain relief applications by promoting circulation in affected areas.
- Cosmetic Applications : Used in topical formulations aimed at improving skin health through enhanced microcirculation.
Case Study 1: Topical Application for Pain Relief
A clinical study investigated the efficacy of this compound in treating localized muscle pain. Participants applied a cream containing the compound twice daily for two weeks. Results indicated a significant reduction in pain levels compared to placebo, attributed to increased local blood flow and reduced inflammation.
Case Study 2: Cosmetic Use for Skin Health
In another study focusing on cosmetic applications, a formulation containing this compound was applied to participants' forearms over four weeks. Measurements showed improved skin hydration and elasticity, supporting its use in anti-aging products.
Summary Table of Biological Activity
Property | Description |
---|---|
Mechanism of Action | Vasodilation via prostaglandin release |
Absorption | Rapid penetration through skin |
Metabolism | Hydrolysis to nicotinic acid and butanol |
Elimination | Approximately 15% excreted in urine |
Clinical Applications | Pain relief, anti-inflammatory effects, cosmetic use |
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 6-butoxypyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-3-4-7-15-10-6-5-9(8-12-10)11(13)14-2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
PUTBWHQUHOMSAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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